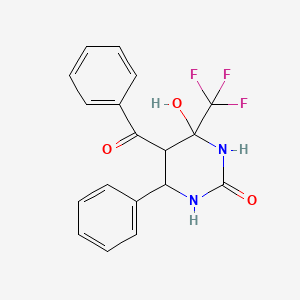![molecular formula C20H21N5O2S B11978643 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11978643.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as ethyl phenyl ketone and hydrazine hydrate under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a suitable thiol reagent, such as ethanethiol, under basic conditions.
Formation of the Hydrazide Moiety: The hydrazide moiety can be formed by reacting the sulfanyl-triazole intermediate with hydrazine hydrate.
Condensation with 2-Hydroxyacetophenone: The final step involves the condensation of the hydrazide intermediate with 2-hydroxyacetophenone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Electrophilic or nucleophilic reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Pharmacology: It can be used to study the interactions of triazole derivatives with biological targets, such as enzymes or receptors.
Materials Science: The compound’s ability to form stable complexes with metals can be explored for applications in catalysis or as materials for electronic devices.
Biology: It can be used as a probe to study biological processes involving sulfanyl and hydrazide groups.
作用机制
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring may interact with metal ions or active sites of enzymes, while the hydrazide moiety can form hydrogen bonds with biological macromolecules. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
- 4-ethyl-5-phenyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. The presence of both the triazole ring and the hydrazide moiety allows for unique interactions with biological targets, making it a versatile compound for various applications.
属性
分子式 |
C20H21N5O2S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-25-19(15-9-5-4-6-10-15)23-24-20(25)28-13-18(27)22-21-14(2)16-11-7-8-12-17(16)26/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-14+ |
InChI 键 |
BAWVOOLGRIFPAA-KGENOOAVSA-N |
手性 SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2O)C3=CC=CC=C3 |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)

![ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)
![Ethyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978591.png)
![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)
![6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B11978604.png)
![4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11978606.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)
![(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11978617.png)
![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978625.png)
![(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978637.png)

